1-(4-Chloro-3-fluorophenyl)propan-1-ol
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Overview
Description
1-(4-Chloro-3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10ClFO It is a derivative of propanol, featuring a phenyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-fluorophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Chloro-3-fluorophenyl)propan-1-one using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Chloro-3-fluorophenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form the corresponding alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: CrO3, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Various halogenating agents, nucleophiles, and catalysts.
Major Products Formed:
Oxidation: 1-(4-Chloro-3-fluorophenyl)propan-1-one.
Reduction: this compound.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)propan-1-ol
- 1-(3-Fluorophenyl)propan-1-ol
- 1-(4-Fluorophenyl)propan-1-ol
- 1-(4-Chloro-3-methylphenyl)propan-1-ol
Uniqueness: 1-(4-Chloro-3-fluorophenyl)propan-1-ol is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXJMNMUMLYSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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